7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by iodination. The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases like K2CO3 (potassium carbonate) to facilitate the cyclization and iodination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system and cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor modulation.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may interact with GABA receptors or kinases involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different positioning of nitrogen atoms.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomer with a different fusion pattern.
Uniqueness
7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
7-iodo-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
RABOAAQJQAWIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)I |
Origin of Product |
United States |
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